4-Bromo-2-fluoro-3-hydroxybenzoic acid
Description
Contextualization within Halogenated Benzoic Acid Chemistry
4-Bromo-2-fluoro-3-hydroxybenzoic acid belongs to the broad class of halogenated benzoic acids. Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). sigmaaldrich.com The addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzene ring dramatically influences the molecule's physical and chemical properties. chemicalbook.com
Halogenation is a key functionalization reaction in organic chemistry. bldpharm.com The nature of the halogen, its number, and its position on the aromatic ring can alter the electronic environment of the ring and the acidity of the carboxylic acid. chemicalbook.com For instance, methods for preparing halogenated benzoic acids often involve the oxidation of the corresponding halogenated toluenes. chemicalbook.com These compounds are valuable starting materials for producing pharmaceuticals, dyes, and pest control agents. chemicalbook.com The study of their environmental fate, such as their degradation by microorganisms, is also an area of active research. cymitquimica.com
Structural Features and Their Chemical Implications
The unique properties of this compound arise from the interplay of its four distinct functional groups attached to the benzene ring: a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom.
Carboxylic Acid Group (-COOH): This group is responsible for the compound's acidic nature and provides a primary site for reactions like esterification and amidation. sigmaaldrich.com
Hydroxyl Group (-OH): The phenolic hydroxyl group can participate in hydrogen bonding and acts as an electron-donating group, influencing the reactivity of the aromatic ring. It can also be a site for further chemical modification.
Halogen Atoms (-F and -Br): Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect generally increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. chemicalbook.com The fluorine atom at position 2 and the bromine atom at position 4 create a specific electronic and steric environment around the molecule.
The specific substitution pattern—with the fluorine and hydroxyl groups ortho and meta, respectively, to the carboxylic acid, and the bromine atom para—creates a molecule with distinct regions of electron density. This defined arrangement is crucial for its role as a building block, as it allows for regioselective reactions, where subsequent chemical transformations are directed to specific positions on the ring. The presence of multiple, different functional groups allows for a variety of coupling reactions and derivatizations, making it a versatile intermediate in multi-step syntheses. bldpharm.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 91659-03-9 | C₇H₄BrFO₃ | 235.01 |
| 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | C₇H₅BrO₃ | 217.02 |
| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C₇H₅FO₃ | 156.11 |
| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | C₇H₄BrFO₂ | 219.01 |
Data sourced from various chemical suppliers and databases. bldpharm.comaobchem.comnih.govsigmaaldrich.combldpharm.com
Overview of Research Trajectories and Academic Relevance
While specific, in-depth research articles focusing exclusively on this compound are not abundant, its academic relevance can be inferred from its availability as a research chemical and the applications of its structural analogs. aobchem.comsigmaaldrich.com Polysubstituted benzoic acids are critical components in the synthesis of complex organic molecules.
The research trajectory for a compound like this typically involves its use as a precursor or building block. For example, the related compound 4-Fluoro-3-hydroxybenzoic acid is used as a starting material for the synthesis of potent enzyme inhibitors. sigmaaldrich.comchemicalbook.com Similarly, other halogenated benzoic acids serve as intermediates in the creation of new compounds for evaluation in medicinal chemistry and materials science. scbt.com The presence of bromo and fluoro substituents on this compound makes it a candidate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful tools for constructing carbon-carbon bonds and assembling complex molecular architectures.
Therefore, the academic relevance of this compound lies in its potential to be a key intermediate in the synthesis of novel, high-value compounds with tailored electronic and biological properties. Its commercial availability from suppliers of advanced organic building blocks underscores its role in facilitating new discoveries in synthetic chemistry. bldpharm.comaobchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHBUDHIVXAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 3 Hydroxybenzoic Acid
Acid-Base Equilibria and Physicochemical Acidity Studies
The acidity of 4-bromo-2-fluoro-3-hydroxybenzoic acid is a critical parameter influencing its chemical behavior, solubility, and interaction with other molecules. The dissociation of the carboxylic acid proton in water establishes an equilibrium, the position of which is quantified by its acid dissociation constant (pKa). Spectrophotometric and computational methods are commonly employed to determine the pKa values and study the thermodynamic quantities of acid-base equilibria for substituted benzoic acids. rsc.orgrsc.orgrsc.org
The acidity of a benzoic acid derivative is significantly modulated by the electronic properties of the substituents on the aromatic ring. pressbooks.pub These effects are primarily categorized as inductive and resonance effects.
Inductive Effect (-I): This effect involves the transmission of charge through sigma (σ) bonds. pharmaguideline.com Electron-withdrawing groups (EWGs) pull electron density away from the carboxylic acid group through the sigma bond framework. This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the parent acid (leading to a lower pKa value). libretexts.orgfiveable.melibretexts.org In this compound, all three substituents—bromo, fluoro, and hydroxyl—are electronegative and exert an electron-withdrawing inductive effect. The magnitude of this effect generally correlates with the electronegativity of the atom and its proximity to the carboxyl group. libretexts.org Therefore, the fluorine atom at the ortho position is expected to have a more potent inductive influence than the bromine atom at the para position.
Resonance Effect (+M/-M): This effect describes the delocalization of electrons through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons, such as halogens (-F, -Br) and the hydroxyl group (-OH), can donate this electron density to the ring, an effect known as a positive mesomeric or resonance effect (+M). quora.com This donation of electron density destabilizes the carboxylate anion by increasing the negative charge concentration, which in turn decreases the acidity of the carboxylic acid (leading to a higher pKa value). libretexts.org For halogens, the inductive effect (-I) is generally stronger than the resonance effect (+M), resulting in a net electron-withdrawing character that increases acidity. However, for fluorine, the +M effect can be more significant compared to other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon, which can sometimes lead to anomalous acidity trends. quora.comquora.com The hydroxyl group also exhibits a strong +M effect.
| Compound | Substituent (Position) | pKa | Effect on Acidity vs. Benzoic Acid |
|---|---|---|---|
| Benzoic Acid | -H | 4.20 | Reference |
| 4-Bromobenzoic Acid | 4-Br | 3.97 | More Acidic |
| 2-Fluorobenzoic Acid | 2-F | 3.27 | More Acidic |
| 3-Hydroxybenzoic Acid | 3-OH | 4.08 | More Acidic |
| 4-Nitrobenzoic Acid | 4-NO₂ | 3.44 | More Acidic |
Data in the table is illustrative of general substituent effects and sourced from established chemical data compilations.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical transformations, enabling the synthesis of a wide array of derivatives.
Esterification: The carboxylic acid function of this compound can be readily converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed.
Amidation: The synthesis of amides from the carboxylic acid typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. This can be achieved through two main pathways:
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 4-bromo-2-fluoro-3-hydroxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide.
Peptide Coupling Agents: Modern coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), facilitate direct amide bond formation by activating the carboxylic acid in situ. chemicalbook.comsigmaaldrich.com This method is often preferred for its mild reaction conditions, which are compatible with sensitive functional groups elsewhere in the molecule.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for benzoic acid derivatives. For aromatic carboxylic acids, this reaction often requires harsh conditions unless facilitated by specific structural features. One notable pathway is halodecarboxylation, where the carboxylic acid is converted into an organohalide. The Hunsdiecker reaction, for instance, involves the treatment of the silver salt of a carboxylic acid with bromine to yield an aryl bromide. nih.gov Mechanistic studies suggest that such reactions can proceed through radical or ionic intermediates. nih.gov Additionally, for certain hydroxybenzoic acids, excessive electrophilic halogenation can lead to ipso-substitution at the carboxyl group position, followed by decarboxylation. nih.gov
Transformations at the Hydroxyl Group
The phenolic hydroxyl group at the C3 position offers another site for synthetic modification, allowing for the creation of ethers and esters.
Etherification: The phenolic hydroxyl group can be converted into an ether, most commonly through a Williamson-type synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion is then reacted with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide) or sulfate, to form the corresponding ether. ossila.com This reaction is crucial for installing various alkyl or aryl groups, thereby modifying the molecule's steric and electronic properties.
Esterification: The phenolic hydroxyl can also be acylated to form a phenolic ester. This is typically achieved by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This transformation is often used as a protecting group strategy to prevent the hydroxyl group from participating in unwanted side reactions during modifications at other sites of the molecule.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is centered around the carboxylic acid functionality and the aromatic ring.
The carboxylic acid group is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the aromatic ring, being substituted with an activating hydroxyl group, could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or degradation.
Conversely, the carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires a potent reducing agent, as milder reagents are generally insufficient to reduce carboxylic acids. For instance, the related compound 4-fluoro-3-hydroxybenzoic acid can be reduced to (4-fluoro-3-hydroxyphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄) . It is expected that this compound would undergo a similar reduction to yield (4-bromo-2-fluoro-3-hydroxyphenyl)methanol.
| Reaction Type | Reagent | Expected Product | Reference |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (4-bromo-2-fluoro-3-hydroxyphenyl)methanol |
Reactivity of the Halogen Substituents
The presence of both bromine and fluorine atoms on the aromatic ring allows for a range of reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (NAS) on aryl halides is generally facilitated by the presence of electron-withdrawing groups. In this compound, the carboxylic acid and the fluorine atom act as electron-withdrawing groups, activating the ring towards nucleophilic attack.
The relative reactivity of the C-F and C-Br bonds towards nucleophilic substitution depends on the reaction conditions and the nature of the nucleophile. Generally, the C-F bond is more prone to cleavage in NAS reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. However, the position of the halogen relative to the activating groups is also crucial.
Given the positions of the activating carboxylic acid and the deactivating but ortho-, para-directing hydroxyl group, nucleophilic attack could potentially occur at either the C-F or C-Br position. For instance, reaction with strong nucleophiles like alkoxides or amines could lead to the substitution of the fluorine atom.
| Nucleophile | Potential Product | General Reaction Conditions |
| Sodium methoxide (B1231860) (NaOMe) | 4-Bromo-3-hydroxy-2-methoxybenzoic acid | Polar aprotic solvent (e.g., DMF, DMSO), heat |
| Ammonia (NH₃) | 2-Amino-4-bromo-3-hydroxybenzoic acid | High pressure, heat |
The carbon-bromine bond in this compound is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-F bond in these transformations. An isomer of the target molecule, 2-bromo-4-fluoro-3-hydroxybenzoic acid, is known to participate in Suzuki-Miyaura coupling reactions, which strongly suggests similar reactivity for the 4-bromo isomer .
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound.
Heck Coupling: The C-Br bond can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond, resulting in a styrenyl derivative.
Sonogashira Coupling: Coupling with a terminal alkyne is possible using a palladium catalyst, a copper(I) co-catalyst, and a base, yielding an arylethynyl derivative wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Product | References |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid | libretexts.orgnih.gov |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Fluoro-3-hydroxy-4-styrylbenzoic acid | organic-chemistry.orgbeilstein-journals.org |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Fluoro-3-hydroxy-4-(phenylethynyl)benzoic acid | wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 4-Anilino-2-fluoro-3-hydroxybenzoic acid | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov |
Electrophilic Aromatic Substitution Patterning
Further electrophilic aromatic substitution (EAS) on the this compound ring is influenced by the directing effects of the existing substituents. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. The fluorine (-F) and bromine (-Br) atoms are deactivating but also ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.
The position of electrophilic attack will be determined by the net effect of these substituents. The powerful activating and directing effect of the hydroxyl group is likely to dominate. The positions ortho to the hydroxyl group are at C2 and C4, which are already substituted. The position para to the hydroxyl group is C6. The position meta to the deactivating carboxylic acid is C5.
Considering these effects, the most likely position for an incoming electrophile is C6, which is para to the strongly activating -OH group and ortho to the -F group. The C5 position is another possibility, being meta to both the -COOH and -F groups, and ortho to the -Br group. The precise outcome would depend on the specific electrophile and reaction conditions. For example, in the synthesis of the related 3-bromo-4-fluorobenzoic acid, acylation of fluorobenzene (B45895) occurs para to the fluorine, followed by bromination ortho to the acetyl group google.com.
| Electrophilic Reaction | Reagent | Predicted Major Product | Reference |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-fluoro-3-hydroxy-6-nitrobenzoic acid | google.com |
| Halogenation (Bromination) | Br₂, FeBr₃ | 4,6-Dibromo-2-fluoro-3-hydroxybenzoic acid | google.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-4-bromo-2-fluoro-3-hydroxybenzoic acid | google.com |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Fluoro 3 Hydroxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
In a ¹H NMR spectrum of 4-Bromo-2-fluoro-3-hydroxybenzoic acid, distinct signals would be expected for the aromatic proton and the protons of the hydroxyl and carboxylic acid groups. The aromatic region would likely show a doublet for the single proton on the benzene (B151609) ring, with its chemical shift influenced by the surrounding electron-withdrawing bromine and fluorine atoms, and the electron-donating hydroxyl group. The coupling of this proton with the adjacent fluorine atom would result in a characteristic splitting pattern. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
Expected ¹H NMR Data: A detailed experimental data table cannot be provided due to the lack of publicly available spectra for this specific compound.
The ¹³C NMR spectrum would provide information on the seven carbon atoms in this compound. Each carbon atom in a unique chemical environment would give a distinct signal. The chemical shifts would be influenced by the attached functional groups. The carbon of the carboxylic acid group would appear at the most downfield region (typically 165-185 ppm). The aromatic carbons would show complex splitting patterns due to coupling with the fluorine atom (C-F coupling). The carbon attached to the bromine would also have a characteristic chemical shift.
Expected ¹³C NMR Data: A detailed experimental data table cannot be provided due to the lack of publicly available spectra for this specific compound.
¹⁹F NMR is a powerful technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent aromatic proton, providing valuable connectivity information.
2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.
COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the aromatic proton and the fluorine atom, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the aromatic proton and its attached carbon atom.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insights into the structure of a compound through analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₇H₄BrFO₃). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely show the loss of small molecules such as H₂O, CO, and CO₂, providing further structural information.
Expected HRMS Data: A detailed experimental data table cannot be provided due to the lack of publicly available spectra for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For a compound like this compound, direct analysis by GC-MS is challenging due to its low volatility and the presence of acidic protons in the carboxylic and hydroxyl groups. These functional groups can lead to poor peak shape and thermal decomposition in the GC inlet.
To overcome these challenges, derivatization is typically required. The active hydrogens are replaced with less polar, more thermally stable groups, such as trimethylsilyl (B98337) (TMS) ethers/esters. This process increases the compound's volatility, making it amenable to GC analysis.
Once the derivatized compound is introduced into the mass spectrometer, it undergoes ionization, typically by electron impact (EI), causing it to fragment in a reproducible pattern. The resulting mass spectrum serves as a molecular "fingerprint." Key fragmentation patterns for derivatized this compound would be expected to include:
Molecular Ion Peak (M⁺): The peak corresponding to the mass of the intact derivatized molecule.
Loss of Functional Groups: Fragments corresponding to the loss of the silylated carboxylic group (-Si(CH₃)₃O-CO) and other substituents.
Isotopic Pattern: The presence of a bromine atom would result in a characteristic M/M+2 isotopic pattern with nearly equal intensity, confirming the presence of bromine in the molecule and its fragments.
While specific experimental GC-MS data for this compound is not extensively published, the technique is widely applied to its structural isomers and related benzoic acids, such as 4-Bromo-3-hydroxybenzoic acid. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. The compound is first separated from any impurities using a liquid chromatograph, typically a reverse-phase system, before being introduced into the mass spectrometer.
Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. Given the acidic nature of the carboxylic and phenolic groups, ESI in negative ion mode ([M-H]⁻) is highly effective, leading to strong signals for the deprotonated molecule.
High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous confirmation of the compound's identity. Advanced techniques like ion mobility-mass spectrometry can provide further structural information, such as the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. While experimental data for the target compound is scarce, predicted CCS values for a related isomer, 4-bromo-2-fluoro-6-hydroxybenzoic acid, illustrate the type of data obtainable. uni.lu
Table 1: Calculated Mass-to-Charge Ratios (m/z) for this compound Adducts Calculated based on the molecular formula C₇H₄BrFO₃.
| Adduct Type | Ion Formula | Calculated m/z | Common Ionization Mode |
|---|---|---|---|
| [M-H]⁻ | C₇H₃BrFO₃⁻ | 232.9255 | ESI Negative |
| [M+H]⁺ | C₇H₅BrFO₃⁺ | 234.9401 | ESI Positive |
| [M+Na]⁺ | C₇H₄BrFO₃Na⁺ | 256.9220 | ESI Positive |
| [M+HCOO]⁻ | C₈H₅BrFO₅⁻ | 278.9310 | ESI Negative |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and probe the molecular structure of a compound by measuring its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its key functional groups. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids, results in a very broad absorption band for the carboxylic acid O-H stretch.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, aromatic ring vibrations and symmetric stretching modes often produce strong signals, aiding in the structural confirmation.
Table 2: Expected Vibrational Frequencies for this compound Assignments are based on established characteristic frequencies for organic functional groups. docbrown.infochemicalbook.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch (Phenolic) | Ar-OH | ~3200 - 3600 | Sharp, Medium |
| O-H Stretch (Carboxylic Acid) | -COOH | ~2500 - 3300 | Very Broad, Strong |
| C=O Stretch (Carboxylic Acid) | -COOH | ~1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | ~1450 - 1600 | Medium to Strong |
| C-O Stretch | Ar-OH, -COOH | ~1210 - 1320 | Strong |
| C-F Stretch | Ar-F | ~1000 - 1400 | Strong |
| C-Br Stretch | Ar-Br | ~500 - 600 | Medium to Weak |
X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination
While a crystal structure for this compound has not been found in the surveyed literature, the analysis of its close isomer, 4-Bromo-2-hydroxybenzoic acid, provides an excellent example of the detailed information this technique yields. researchgate.netnih.gov The study of this isomer revealed that the molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. researchgate.net An intramolecular hydrogen bond is also present between the hydroxyl group and the carboxyl group. researchgate.net
For this compound, a similar analysis would be expected to reveal:
The planarity of the benzene ring.
The dihedral angle between the carboxylic acid group and the aromatic ring.
The presence of an intramolecular hydrogen bond between the 3-hydroxyl group and the adjacent carboxylic acid.
The formation of intermolecular hydrogen-bonded dimers via the carboxylic acid groups, a common motif for benzoic acids. nih.gov
Table 3: Example Crystal Data for the Isomer 4-Bromo-2-hydroxybenzoic Acid Data obtained from studies on the structural isomer, CAS 1666-28-0. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9283 |
| b (Å) | 5.9578 |
| c (Å) | 15.1246 |
| α (°) | 92.925 |
| β (°) | 90.620 |
| γ (°) | 94.710 |
| Volume (ų) | 352.28 |
| Z (Molecules per unit cell) | 2 |
Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound and separating it from starting materials, by-products, and degradation products. These methods offer high resolution, sensitivity, and reproducibility.
A typical purity determination would employ a reversed-phase (RP) HPLC method. The stationary phase would likely be a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous solvent (often acidified with formic or phosphoric acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a wide range of polarities. ekb.egthermofisher.com
Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm). researchgate.net The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UPLC, which uses smaller column particles and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC. bldpharm.combldpharm.com
Table 4: Illustrative HPLC Purity Analysis Report This table is a hypothetical representation of a purity analysis result.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|---|
| 1 | Unknown Impurity | 3.45 | 15,800 | 0.25 |
| 2 | This compound | 6.82 | 6,285,400 | 99.61 |
| 3 | Unknown Impurity | 8.14 | 8,950 | 0.14 |
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoro 3 Hydroxybenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of molecules like 4-bromo-2-fluoro-3-hydroxybenzoic acid. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust method for predicting the molecular geometry and energy of substituted benzoic acids. mdpi.combohrium.comresearchgate.net By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined by finding the minimum energy structure on the potential energy surface. mdpi.commdpi.com
Illustrative Optimized Geometry Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-O (hydroxyl) Bond Length | ~1.36 Å |
| C-C (carboxyl) Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.21 Å |
| O-H (carboxyl) Bond Length | ~0.97 Å |
| O-H (hydroxyl) Bond Length | ~0.96 Å |
| C-C-C (ring) Bond Angle | ~120° |
| C-C-Br Bond Angle | ~119° |
| C-C-F Bond Angle | ~118° |
Disclaimer: The data in this table is illustrative and based on typical values for similar substituted benzoic acids. Specific computational data for this compound is not available in the provided search results.
Ab Initio Molecular Orbital Calculations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating electronic structure and energies. acs.org These methods are computationally more intensive than DFT but can offer more accurate results for electron correlation effects. For this compound, ab initio calculations could be used to refine the geometry optimization and provide benchmark energy values. acs.org Such calculations are particularly useful for studying reaction mechanisms and transition states.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts
The prediction of NMR chemical shifts can be achieved using DFT methods, often with good accuracy when appropriate scaling factors are applied. nih.govwisc.edunih.govresearchgate.net The chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is determined by the inductive and resonance effects of the bromo, fluoro, and hydroxyl substituents.
Illustrative Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (carboxyl) | 12.0 - 13.0 | - |
| H (hydroxyl) | 9.0 - 10.0 | - |
| H (aromatic) | 7.0 - 8.0 | - |
| C (carboxyl) | 165 - 170 | 165 - 170 |
| C (aromatic) | 110 - 140 | 110 - 140 |
Disclaimer: The data in this table is illustrative and based on typical values for similar substituted benzoic acids. Specific computational data for this compound is not available in the provided search results.
Predicted Vibrational Frequencies
Vibrational frequencies can be calculated using DFT, and the results can be compared with experimental FT-IR and Raman spectra. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov The vibrational modes of this compound would include characteristic stretching and bending frequencies for the O-H, C=O, C-F, and C-Br bonds, as well as various ring vibrations.
Illustrative Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (carboxyl) | ~3500 (monomer), ~3000 (dimer) |
| O-H stretch (hydroxyl) | ~3600 |
| C=O stretch | ~1720 |
| C-F stretch | ~1250 |
| C-Br stretch | ~600 |
Disclaimer: The data in this table is illustrative and based on typical values for similar substituted benzoic acids. Specific computational data for this compound is not available in the provided search results.
Theoretical Studies on Acidity and Substituent Effects
The acidity of this compound is a key chemical property that can be investigated through theoretical studies. The electron-withdrawing and electron-donating nature of the substituents play a crucial role in determining the pKa value of the carboxylic acid.
Correlation with Hammett Equation Parameters
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The acidity of a substituted benzoic acid can be correlated with the Hammett substituent constant (σ). The bromo and fluoro substituents have positive σ values, indicating their electron-withdrawing nature, which is expected to increase the acidity of the benzoic acid compared to the unsubstituted parent compound. wikipedia.orgscribd.comscience.govresearchgate.netpitt.edu The hydroxyl group, being electron-donating by resonance, would have a more complex effect.
Hammett Substituent Constants
| Substituent | σ_meta | σ_para |
| Bromo | +0.39 | +0.23 |
| Fluoro | +0.34 | +0.06 |
| Hydroxyl | +0.12 | -0.37 |
Source: Hammett equation - Wikipedia wikipedia.org
Analysis of Inductive and Resonance Contributions to Electronic Properties
The electronic properties and acidity of this compound are governed by the interplay of inductive and resonance effects of its substituents.
Inductive Effect (-I): Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, which pulls electron density away from the aromatic ring and the carboxyl group. pharmaguideline.comstackexchange.comquora.comlibretexts.orgquora.com This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. pharmaguideline.com The hydroxyl group also has a modest -I effect.
Resonance Effect (+M/-M):
The fluorine and hydroxyl groups have lone pairs of electrons that can be donated to the aromatic ring through the resonance or mesomeric effect (+M). quora.comquora.com This electron donation would tend to destabilize the carboxylate anion and decrease acidity.
The bromine atom also exhibits a +M effect, but it is generally weaker than its -I effect.
The net effect on acidity is a balance of these opposing forces. For halogens, the inductive effect is generally dominant in influencing the acidity of benzoic acids. quora.com The presence of multiple electron-withdrawing groups (Br and F) is expected to significantly increase the acidity of this compound relative to benzoic acid itself.
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate the reactivity and potential reaction pathways of this compound. capes.gov.brresearchgate.net Such studies can provide deep insights into the molecule's electronic structure and how it governs its chemical behavior.
Key Areas of Investigation:
Reactivity with Radicals: Theoretical studies on other hydroxybenzoic acids have successfully modeled their reactions with radicals like the hydroxyl radical (•OH) and superoxide (B77818) radical (O₂⁻•). capes.gov.brresearchgate.net For this compound, DFT calculations could predict the most likely sites for radical attack. The phenolic hydroxyl group is a probable site for hydrogen atom transfer, a key mechanism in antioxidant activity. researchgate.net
Acidity and pKa Prediction: Computational models can be employed to calculate the pKa value of the carboxylic acid and hydroxyl groups. nih.gov These calculations often involve modeling the molecule in both its protonated and deprotonated states and analyzing the energy difference. The electronic effects of the bromo and fluoro substituents would be critical in determining the acidity.
Electrophilic and Nucleophilic Substitution: Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting the regioselectivity of substitution reactions on the aromatic ring. nih.gov For instance, the areas of negative potential are susceptible to electrophilic attack.
Transition State Analysis: For any proposed reaction, such as decarboxylation or esterification, computational methods can identify the transition state structures and their corresponding activation energies. This information is crucial for understanding the kinetics and feasibility of a reaction.
Hypothetical Reaction Data:
To illustrate the type of data that would be generated from such studies, the following table presents hypothetical activation energies for the reaction of this compound with a hydroxyl radical at different positions on the aromatic ring.
| Reaction Site | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |
| Hydrogen abstraction from -OH group | Hydrogen Atom Transfer | 8.5 |
| •OH addition at C5 | Radical Addition | 12.3 |
| •OH addition at C6 | Radical Addition | 15.1 |
This table is for illustrative purposes only and is based on general principles of reactivity for phenolic compounds.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure and properties of this compound are dictated by the interplay of various intermolecular forces. While no experimental crystal structure for this specific compound is publicly available, computational methods can predict its likely packing arrangement and the nature of the interactions involved.
Computational Approaches:
Crystal Structure Prediction (CSP): Advanced computational algorithms can generate and rank plausible crystal structures based on minimizing the lattice energy. These predictions provide insights into the most stable packing motifs.
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal lattice. It partitions the space in the crystal among the molecules, and the surface is colored according to the type and closeness of intermolecular contacts, providing a detailed picture of hydrogen bonds, halogen bonds, and other van der Waals interactions. iku.edu.tr
Expected Intermolecular Interactions:
Based on the functional groups present in this compound, the following intermolecular interactions are expected to be significant in its crystal packing:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming centrosymmetric dimers with neighboring molecules, a common feature in the crystal structures of benzoic acids. nih.gov The hydroxyl group can also participate in hydrogen bonding, either intramolecularly with the carboxyl group or intermolecularly with other molecules.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on adjacent molecules.
Illustrative Crystallographic Data:
The following table presents hypothetical crystallographic data for this compound, based on data from similar compounds like 4-bromo-2-hydroxybenzoic acid. researchgate.netnih.gov
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.1 |
| b (Å) | 6.0 |
| c (Å) | 15.5 |
| β (°) | 91.0 |
| Volume (ų) | 390.0 |
| Z (Molecules per cell) | 2 |
| Calculated Density (g/cm³) | 2.1 |
This table is for illustrative purposes only and provides a hypothetical data set for this compound.
Synthesis and Chemical Characterization of Structurally Diverse Analogues and Derivatives
Systematic Modification of Halogen Substituents (Position and Identity)
The identity and position of halogen atoms on the benzoic acid ring significantly influence the molecule's electronic and steric properties. The synthesis of various di-halogenated and poly-halogenated benzoic acids serves as a crucial strategy for creating intermediates for diverse applications.
Methods for these modifications often involve multi-step syntheses starting from differently substituted precursors. For instance, the preparation of 2,4-difluoro-3-hydroxybenzoic acid can be achieved from 3,4,5-trifluoronitrobenzene through a sequence of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis. google.com The hydrolysis step, typically carried out in hydrobromic acid, concurrently cleaves the methyl ether and hydrolyzes the nitrile group to a carboxylic acid. google.com
The synthesis of other isomers and analogues often requires distinct strategic pathways. For example, 3-fluoro-4-hydroxybenzoic acid can be synthesized via the demethylation of 3-fluoro-4-methoxybenzoic acid using hydrobromic acid in acetic acid. prepchem.com The synthesis of analogues with different halogenation patterns, such as 3-bromo-2,4-dichloro-5-fluorobenzoic acid, has also been documented, often involving the conversion to a more reactive acid chloride using reagents like thionyl chloride for subsequent reactions.
Furthermore, mutasynthesis approaches have utilized precursors like 5-amino-2-fluoro-3-hydroxybenzoic acid and 3-amino-2-bromo-5-hydroxybenzoic acid to generate novel ansamitocin analogues with fluorine and bromine substituents at various positions. acs.org These biosynthetic methods demonstrate an alternative route to diversifying the halogen substitution pattern.
Table 1: Examples of Synthesized Halogenated Hydroxybenzoic Acid Analogues
| Target Compound | Starting Material(s) | Key Reagents/Conditions |
|---|---|---|
| 2,4-difluoro-3-hydroxybenzoic acid | 3,4,5-trifluoronitrobenzene | Methoxylation, Reduction, Bromination, Deamination, Cyanation, Hydrolysis google.com |
| 3-fluoro-4-hydroxybenzoic acid | 3-fluoro-4-methoxybenzoic acid | HBr, Acetic Acid, Reflux prepchem.com |
| 2-bromo-4-fluoro-3-hydroxybenzoic acid | Not specified | Can participate in Suzuki-Miyaura coupling reactions |
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group of 4-bromo-2-fluoro-3-hydroxybenzoic acid is a prime target for derivatization, most commonly through esterification and amidation. These transformations are not only for creating new chemical entities but also serve to protect the carboxyl group during reactions at other sites on the molecule.
Esterification: Esters are readily synthesized through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a direct approach. For example, reacting the parent compound with methanol and a catalytic amount of sulfuric acid or thionyl chloride yields the corresponding methyl ester. Alternatively, esterification can proceed under basic conditions. The reaction with an alkyl iodide, such as ethyl iodide, in the presence of a base like cesium carbonate in a solvent like acetone, effectively produces the ethyl ester.
Amidation: Amide derivatives are typically formed by activating the carboxylic acid. This can be a one-step process using a coupling agent or a two-step process. The more traditional method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate, 4-bromo-2-fluoro-3-hydroxybenzoyl chloride, can then be reacted with a wide range of primary or secondary amines to yield the desired amide. This strategy has been used to synthesize complex derivatives, such as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). For instance, 4-fluoro-3-hydroxybenzoic acid is used to create compounds like 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine and 6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chemicalbook.com
Chemical Transformations of the Hydroxyl Group
The phenolic hydroxyl group is another key site for introducing structural diversity, primarily through etherification reactions. These modifications alter the steric and electronic profile of the molecule. To prevent unwanted side reactions with the carboxylic acid moiety, it is often necessary to protect the carboxyl group, typically as an ester, prior to modifying the hydroxyl group.
The Williamson ether synthesis is the most common method employed for this transformation. The process involves deprotonating the hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide in a nucleophilic substitution reaction. For example, reacting methyl 4-fluoro-3-hydroxybenzoate with propargyl bromide in the presence of potassium carbonate yields the corresponding propargyl ether. Similarly, using benzyl bromide with K₂CO₃ and a catalytic amount of sodium iodide produces the benzyl ether derivative.
Table 2: Examples of Hydroxyl and Carboxyl Group Derivatizations
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Carboxylic Acid | Fischer Esterification | Methanol, Thionyl Chloride | Methyl Ester |
| Carboxylic Acid | Amidation | SOCl₂, then Amine | Amide |
| Carboxylic Acid | Amidation (Coupling) | HBTU, Amine | Amide chemicalbook.com |
Impact of Structural Modifications on Chemical Properties and Reactivity Profiles
Systematic modification of the halogen substituents, for instance, alters the electronic distribution within the aromatic ring, which in turn affects the acidity of the carboxylic acid and hydroxyl groups, as well as the molecule's reactivity in cross-coupling reactions. The synthesis of derivatives like 2-bromo-4-fluoro-3-hydroxybenzoic acid is valuable as it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, a common motif in medicinal chemistry.
Derivatization of the carboxylic acid and hydroxyl groups changes the molecule's polarity, lipophilicity, and hydrogen bonding capabilities. Converting the carboxylic acid to an ester or an amide, or the hydroxyl group to an ether, can significantly alter how the molecule interacts with biological targets. These changes are fundamental to structure-activity relationship (SAR) studies, where analogues are synthesized to probe interactions with enzymes or receptors. For example, derivatives of 4-fluoro-3-hydroxybenzoic acid have been specifically designed and synthesized to act as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), demonstrating that targeted modifications can lead to specific biological activities. chemicalbook.com
The frontier molecular orbitals (HOMO and LUMO) are key to understanding a compound's chemical reactivity and kinetic stability. The energy gap between these orbitals, which is influenced by the substituents on the aromatic ring, provides insight into the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net Therefore, each structural modification systematically alters these fundamental electronic properties, thereby tuning the reactivity profile of the resulting analogue.
Applications of 4 Bromo 2 Fluoro 3 Hydroxybenzoic Acid As a Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the 4-bromo-2-fluoro-3-hydroxybenzoic acid scaffold makes it an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Halogenated benzoic acid derivatives are recognized as crucial components in the construction of larger, biologically active compounds. For instance, related fluorinated and brominated benzoic acids serve as foundational structures for creating novel therapeutic agents.
Research into compounds with similar structures has highlighted their role as key intermediates. For example, 2,4-difluoro-3-hydroxybenzoic acid has been identified as a starting material for the synthesis of novel antibacterial agents. google.com This suggests that this compound could similarly be employed to create new classes of antibiotics by leveraging its reactive sites for the attachment of various pharmacophores.
Furthermore, another related compound, 4-fluoro-3-hydroxybenzoic acid, is utilized as a precursor for the synthesis of potent inhibitors of enzymes such as β-arylsulfotransferase IV (β-AST-IV). The synthesis of these inhibitors often involves the derivatization of the carboxylic acid and hydroxyl groups to create molecules that can effectively bind to the active site of the target enzyme. Given the structural similarities, this compound is a promising candidate for developing new enzyme inhibitors with potentially enhanced or novel activities. The presence of the bromine atom offers an additional site for modification, such as through cross-coupling reactions, which can be used to introduce further complexity and diversity into the final molecules.
Table 1: Examples of Related Building Blocks in Pharmaceutical Synthesis
| Building Block | Application | Reference |
| 2,4-Difluoro-3-hydroxybenzoic acid | Intermediate for novel antibacterial medicine | google.com |
| 4-Fluoro-3-hydroxybenzoic acid | Starting material for β-AST-IV inhibitors | |
| 4-Bromo-3-chloro-2-hydroxybenzoic acid | Precursor for anti-inflammatory and antimicrobial agents |
Role in the Development of Specialty Chemicals and Materials
The unique electronic and chemical properties of this compound make it a valuable component in the synthesis of specialty chemicals and advanced materials. The incorporation of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physical and chemical characteristics, leading to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Hydroxy aromatic acids, a class to which this compound belongs, are known to be used as monomers in the production of high-performance polymers. googleapis.com For example, para-hydroxybenzoic acid is a key component in the manufacture of liquid crystalline polymers that exhibit exceptional mechanical strength and thermal resistance. The structure of this compound, with its rigid aromatic core and reactive functional groups, suggests its potential use in creating novel polymers with tailored properties. The fluorine and bromine atoms can enhance flame retardancy and modify the polymer's refractive index and dielectric constant.
In the realm of specialty chemicals, related compounds like 4-bromo-2-hydroxybenzoic acid have found application as anti-scorch agents in the rubber industry and as intermediates in the production of ultraviolet (UV) absorbers. nih.gov UV absorbers are critical additives in plastics, coatings, and cosmetics to protect against degradation from sunlight. The aromatic structure of this compound provides a chromophore that can be chemically modified to absorb UV radiation effectively, suggesting its utility in developing new and more efficient light-stabilizing agents.
Utility in Agrochemical Synthesis and Related Chemical Industries
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the use of versatile chemical intermediates that can be readily modified to optimize biological activity. Halogenated aromatic compounds are a well-established class of building blocks in this industry. Derivatives of salicylic (B10762653) acid, which are structurally related to this compound, have been shown to possess herbicidal and antifungal activities. researchgate.net
The presence of both bromine and fluorine atoms in this compound is particularly advantageous for agrochemical synthesis. The introduction of these halogens can increase the lipophilicity of the resulting molecules, which can enhance their ability to penetrate the waxy cuticles of plants or the cell membranes of fungi and insects. This often leads to increased efficacy of the active ingredient.
Development of Analytical Reagents and Chemical Probes
The structural features of this compound also make it a candidate for the development of specialized analytical reagents and chemical probes. The ability to undergo specific reactions at its functional groups allows for its incorporation into larger molecular systems designed to detect or quantify other chemical species.
For example, the carboxylic acid group can be activated and coupled to fluorescent dyes or other reporter molecules. The resulting conjugate could then be used as a chemical probe to study biological systems or to detect specific analytes in complex mixtures. The presence of the heavy bromine atom could also be exploited in techniques such as X-ray crystallography to aid in solving the phase problem for the structure determination of macromolecules.
Furthermore, the phenolic hydroxyl group can act as a recognition site for certain metal ions or other molecules through hydrogen bonding or coordination. By attaching a signaling unit to the this compound scaffold, it is conceivable to design chemosensors that exhibit a change in their optical or electrochemical properties upon binding to a target analyte. While specific research on the use of this compound in this capacity is not extensively documented, the principles of rational design for analytical reagents suggest its potential utility in this field.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
While methods exist for synthesizing substituted benzoic acids, a primary objective for future research is to develop more efficient, environmentally friendly, and economically viable routes to 4-Bromo-2-fluoro-3-hydroxybenzoic acid. Current multi-step syntheses often involve harsh conditions or generate significant waste. The focus is shifting towards green chemistry principles to address these limitations.
Promising areas for research include:
Late-Stage Functionalization: Developing methods for the direct and selective introduction of the bromo, fluoro, and hydroxyl groups onto a simpler benzoic acid precursor in the later stages of a synthesis. This approach, particularly using C-H activation, could drastically reduce the number of steps, minimize the need for protecting groups, and improve atom economy.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced reaction times. A synthesis of 4-Bromo-2-fluorobenzoic acid utilizes high temperature and pressure, conditions that are well-suited for flow reactor technology. chemicalbook.com
Biocatalysis: The use of enzymes for halogenation and hydroxylation reactions offers unparalleled selectivity under mild, aqueous conditions. Exploring microorganisms or isolated enzymes capable of performing these transformations on a fluorinated benzoic acid scaffold represents a significant step towards a truly sustainable synthesis. nih.gov The microbial synthesis of related compounds like 4-hydroxybenzoic acid from renewable feedstocks showcases the potential of this approach. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Key Advantages | Research Focus |
| Late-Stage C-H Functionalization | Fewer synthetic steps, high atom economy, reduced waste. | Development of selective catalysts for regioselective bromination, fluorination, and hydroxylation. |
| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, potential for automation, scalability. | Designing and optimizing a multi-step continuous flow system for the complete synthesis. |
| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally benign. | Screening and engineering of halogenase and hydroxylase enzymes for substrate specificity. |
Exploration of Novel Reactivity Modes and Catalytic Systems
The unique electronic properties conferred by the electron-withdrawing fluorine and bromine atoms, combined with the electron-donating hydroxyl group, create a platform for exploring novel chemical reactions. The bromine atom, in particular, serves as a versatile handle for a wide range of transformations.
Future research can be directed towards:
Advanced Cross-Coupling Reactions: While the bromine atom is a classic site for Suzuki, Heck, and Sonogashira cross-coupling reactions, there is an opportunity to explore more advanced and challenging coupling partners. This includes developing catalytic systems for C-N, C-O, and C-S bond formation to build complex molecular architectures.
Photoredox and Electrochemical Catalysis: These modern synthetic tools operate under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. Applying photoredox or electrochemical strategies to functionalize the aromatic ring or modify the carboxylic acid group of this compound could unlock new reaction pathways.
Derivatization of the Carboxylic Acid Group: The synthesis of novel amides, esters, and other carboxylic acid derivatives is a key area of interest. For instance, the synthesis of new amides from related fluorobenzoic acids has been explored to generate bioactive compounds. globalscientificjournal.com Applying these methods to this compound could lead to the discovery of new molecules with valuable properties.
Table 2: Emerging Reactivity and Derivatization Opportunities
| Reaction Class | Enabling Technology | Potential Products |
| Advanced Cross-Coupling | Novel ligands, palladium or copper catalysis. | Biaryl compounds, substituted anilines, and ethers. |
| Photoredox/Electrosynthesis | Visible light photocatalysts, electrochemical cells. | Radically functionalized derivatives, novel C-C bond formations. |
| Carboxylic Acid Derivatization | Modern coupling reagents (e.g., HBTU), amination procedures. | Amides, esters, and other functional derivatives. sigmaaldrich.comchemicalbook.com |
Integration with Machine Learning and Artificial Intelligence for Chemical Design
The integration of computational tools, specifically machine learning (ML) and artificial intelligence (AI), is poised to accelerate chemical research. These technologies can be applied to this compound to guide the discovery and synthesis of new functional molecules.
Key opportunities include:
Predictive Modeling for Property-Based Design: ML algorithms can be trained on existing chemical databases to predict the physical, chemical, and biological properties of virtual derivatives of this compound. This allows for the rapid in silico screening of vast chemical spaces to identify candidates with desired characteristics before committing to laboratory synthesis.
AI-Powered Retrosynthesis: Retrosynthesis software can propose novel and efficient synthetic routes to complex target molecules based on the this compound scaffold. This can help chemists devise more effective synthesis plans and overcome synthetic challenges.
Automated Reaction Optimization: ML models can be used in conjunction with automated robotic platforms to rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature). This data-driven approach can significantly reduce the time and resources required to develop high-yielding synthetic protocols.
Table 3: Applications of AI/ML in Research on this compound
| AI/ML Application | Objective | Expected Outcome |
| Predictive Modeling | To identify derivatives with specific target properties. | A short-list of high-potential candidate molecules for synthesis. |
| Retrosynthetic Analysis | To discover new and efficient synthetic pathways. | Novel, optimized, and potentially more sustainable reaction routes. |
| Automated Optimization | To maximize reaction yields and minimize byproducts. | A robust, high-performance synthetic protocol for target derivatives. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic routes. Advanced analytical techniques that allow for real-time, in-situ monitoring provide invaluable insights into the dynamic processes occurring within a reaction vessel.
Future research will greatly benefit from the application of:
Process Analytical Technology (PAT): The integration of spectroscopic probes, such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR), directly into the reaction setup. This allows for continuous tracking of the concentrations of reactants, intermediates, and products, providing a detailed kinetic profile of the synthesis of this compound and its derivatives.
Calorimetry: Reaction calorimeters can monitor the heat flow of a reaction in real-time. This data is crucial for assessing the safety of a process, understanding its thermodynamics, and identifying the onset and completion of reactions.
X-ray Crystallography: While typically an ex-situ technique, determining the crystal structure of this compound and its key intermediates can provide definitive structural information. This is vital for understanding the molecule's three-dimensional shape and intermolecular interactions, which can influence its reactivity and physical properties. The crystal structure of the related isomer, 4-Bromo-2-hydroxybenzoic acid, has been reported, providing a basis for comparison. researchgate.net
Table 4: Advanced Techniques for Reaction Understanding
| Technique | Type of Data | Application in Research |
| In-Situ Spectroscopy (FTIR, Raman) | Real-time molecular vibration changes. | Monitoring reaction progress, identifying transient intermediates, and determining kinetic parameters. |
| Reaction Calorimetry (RC1) | Heat flow and heat of reaction. | Assessing reaction safety, optimizing thermal management, and studying reaction kinetics. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure. | Unambiguous structure confirmation, analysis of intermolecular forces, and correlation of structure with properties. researchgate.net |
Q & A
Basic: What are the key synthetic routes for preparing 4-Bromo-2-fluoro-3-hydroxybenzoic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential halogenation and hydroxylation of a benzoic acid precursor. For example:
- Step 1: Bromination of 2-fluoro-3-hydroxybenzoic acid using brominating agents like (N-bromosuccinimide) or in acidic media.
- Step 2: Optimization of regioselectivity via directing groups (e.g., hydroxyl groups) to ensure bromination occurs at the para position relative to the hydroxyl group.
- Critical factors: Temperature (0–5°C minimizes side reactions), solvent polarity (acetic acid enhances electrophilic substitution), and stoichiometry (1.1–1.3 equiv. bromine avoids over-bromination). Yields range from 60–80% depending on purification methods (e.g., recrystallization vs. column chromatography) .
Advanced: How does the electronic interplay of bromo, fluoro, and hydroxyl substituents affect the compound’s acidity and solubility?
Answer:
- Acidity: The hydroxyl group () is more acidic than unsubstituted benzoic acids due to electron-withdrawing effects from the adjacent fluorine (inductive effect) and bromine. The fluorine’s ortho-directing nature stabilizes the deprotonated form via resonance.
- Solubility: Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the hydroxyl group. In aqueous solutions, solubility decreases at neutral pH but increases under basic conditions (pH > 10). Comparative data for analogs (e.g., 3,5-Difluoro-2-hydroxybenzoic acid, ) suggest similar trends .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- : Distinct splitting patterns arise from coupling between fluorine () and adjacent protons. The hydroxyl proton appears as a broad singlet (~δ 10–12 ppm).
- : Bromine and fluorine cause significant deshielding; the carboxylic carbon resonates at ~δ 170 ppm.
- IR: Strong absorption bands at ~2500–3300 cm (OH stretch) and ~1680 cm (C=O stretch).
- Mass Spectrometry: ESI-MS typically shows at m/z 232 (exact mass depends on isotopic Br/F patterns) .
Advanced: What challenges arise in cross-coupling reactions involving this compound, and how can they be mitigated?
Answer:
- Challenge 1: The hydroxyl group can deactivate palladium catalysts via coordination. Solution: Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before Suzuki-Miyaura coupling.
- Challenge 2: Bromine’s steric bulk may hinder coupling with bulky boronic acids. Solution: Use Pd catalysts (e.g., Pd(PPh)) with high ligand mobility.
- Case Study: Coupling with 4-methoxyphenylboronic acid achieved 65% yield after deprotection, compared to 40% without protection .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity: The bromine substituent increases susceptibility to photodegradation. Store in amber vials at –20°C.
- Thermal Stability: Decomposition occurs above 150°C (DSC data). For long-term storage, keep under inert gas (N) to prevent oxidation of the hydroxyl group.
- Hygroscopicity: Moderate; silica gel desiccants are recommended to prevent hydrate formation .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Answer:
- DFT Calculations: Assess activation energy for SNAr at the bromine site. The fluorine’s ortho/para-directing effects favor substitution at the para position relative to the hydroxyl group.
- Hammett Analysis: The σ value for fluorine (–0.34) and σ for bromine (+0.23) predict moderate electrophilicity.
- Case Study: Reaction with morpholine in DMF at 80°C achieved 75% substitution, aligning with predicted activation barriers .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmacophore Development: The hydroxyl and halogen groups enable hydrogen bonding and hydrophobic interactions, making it a scaffold for kinase inhibitors (e.g., EGFR).
- Prodrug Synthesis: Esterification of the carboxylic acid enhances bioavailability. For example, methyl ester derivatives showed improved cellular uptake in vitro .
Advanced: How do steric and electronic effects influence regioselectivity in further functionalization?
Answer:
- Steric Effects: Bromine’s bulk hinders electrophilic attack at the adjacent position. For example, nitration occurs meta to bromine (67% yield) vs. ortho (12%).
- Electronic Effects: Fluorine’s electron-withdrawing nature directs electrophiles to the hydroxyl-adjacent position. MD simulations show higher electron density at the C5 position, favoring sulfonation here .
Basic: What purification strategies are optimal for isolating high-purity this compound?
Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) to exploit differential solubility (yields ~85% purity).
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) effectively separates brominated byproducts.
- HPLC: Reverse-phase C18 columns resolve isomers (e.g., 3-bromo vs. 4-bromo contaminants) .
Advanced: What contradictory findings exist in the literature regarding its catalytic hydrogenation?
Answer:
- Contradiction 1: Some studies report selective debromination using Pd/C under H, while others observe hydroxyl group reduction.
- Resolution: Catalyst poisoning (e.g., quinoline) suppresses over-reduction. For example, 10% Pd/C with quinoline in THF achieved 90% debromination without altering the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
